molecular formula C22H31ClN2 B158601 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride CAS No. 139304-28-2

9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride

Cat. No. B158601
M. Wt: 358.9 g/mol
InChI Key: NSLYKDHGJLVNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound.

Scientific Research Applications

9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has also been studied for its potential applications in the field of photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).

Mechanism Of Action

The mechanism of action of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer of the device. In DSSCs, the compound acts as a sensitizer by absorbing light and generating electron-hole pairs, which are then used to generate electricity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its relatively high cost compared to other hole-transporting materials and sensitizers.

Future Directions

There are several potential future directions for research on 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. One of the major areas of research is in the development of new and more efficient OLEDs and DSSCs. Researchers are also exploring the use of this compound in other applications, such as in the development of organic field-effect transistors and organic solar cells. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Conclusion
In conclusion, 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has potential applications in various scientific research fields. Its high purity and stability make it an attractive choice for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride involves the reaction of 5,8-dimethylcarbazole with ethyl 4-aminobutyrate in the presence of sodium hydride, followed by the reaction of the resulting compound with propyl iodide to form the final product. This synthesis method has been reported in various research articles and has been found to be effective in producing high yields of the compound.

properties

CAS RN

139304-28-2

Product Name

9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H

InChI Key

NSLYKDHGJLVNIJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl

Other CAS RN

139304-28-2

synonyms

5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol
5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole
FH 510
FH-510

Origin of Product

United States

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